Cas no 84358-13-4 (Boc-Inp-OH)

Boc-Inp-OH (acido N-terz-butossicarbonil-3-ammino-4,5-diidro-2H-pirrol-2-carbossilico) è un derivato dell'acido pirrolidin-2-carbossilico protetto con il gruppo Boc (terz-butossicarbonile). Questo composto è ampiamente utilizzato nella sintesi peptidica come intermedio per l'introduzione di unità di prolina modificate. La presenza del gruppo Boc offre una protezione temporanea del gruppo amminico, garantendo stabilità durante le reazioni di accoppiamento. La sua struttura rigida e chirale lo rende utile nello sviluppo di peptidomimetici e farmaci con specificità stereochimica. La purezza elevata e la reattività controllata ne facilitano l'impiego in condizioni di sintesi delicate.
Boc-Inp-OH structure
Boc-Inp-OH structure
Nome del prodotto:Boc-Inp-OH
Numero CAS:84358-13-4
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD00076999
CID:60686
PubChem ID:392871

Boc-Inp-OH Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Boc-Isonipecotic acid
    • 1-Boc-piperidine-4-carboxylicacid
    • N-Boc-DL-isonipecotic acid
    • 1-(tert-Butoxycarbonyl)isonipecotic acid
    • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
    • Boc-DL-Inp-OH
    • Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester
    • 1-(Tert-butoxycarbonyl)-carboxylic acid
    • N-BOC-4-Piperidinecarboxylic acid
    • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid
    • 1-Boc-isonipecotic acid
    • 1-Benzyl-4-piperidine carboxylic acid
    • Boc-Inp-OH
    • Boc-isonipecotic acid
    • Boc-L-Inp-OH
    • Boc-piperidine-4-carboxylic acid
    • N-BOC-piperidine-4-carboxylic acid
    • 1-Boc-4-piperidinecarboxylic Acid
    • 1-Boc-piperidine-4-carboxylic acid
    • 1-Boc-4-piperidine carboxylic acid
    • 1-[(Tert-Butoxy)Carbonyl]Piperidine-4-Carboxylic Acid
    • 1-tert-Butoxycarbonylpiperidine-4-carboxylic acid
    • 1-(1,1-Dimethylethoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(1,1-Dimethylethyl) 1,4-piperidinedicarboxylate
    • 1-(t-Butoxycarbonyl)-4-(carboxy)piperidine
    • 1-[(tert-Butyl)oxycarbonyl]piperidine-4-carboxylic acid
    • 1-[[(1,1-Dimethylethyl)oxy]carbonyl]-4-piperidinecarboxylic acid
    • 1-tert-Butoxycarbonyl-4-piperidinecarboxylic acid
    • 1-tert-Butoxycarbonylisonipecotic acid
    • 4-Carboxy-1-(tert-butoxycarbonyl)piperidine
    • 4-Carboxypiperidine-1-carboxylic acid tert-butyl ester
    • N-(tert-Butoxycarbonyl)isonipecotic acid
    • N-(tert-Butoxycarbonyl)isonipecotinic acid
    • N-(tert-Butyloxycarbonyl)isonipecotic acid
    • N-(tert-Butyloxycarbonyl)piperidine-4-carboxylic acid
    • N-tert-Butoxycarbonyl-4-piperidinecarboxylic acid
    • N-tert-Butoxycarbonyl-4-piperidylcarboxylic acid
    • NSC 693924
    • Piperidine-1,4-dicarboxylic acid mono tert-butyl ester
    • Piperidine-1,4-dicarboxylic acid mono-tert-butyl ester
    • tert-butyl 4-carboxy-1-piperidinecarboxylate
    • 4-carboxy-piperidine-1-carboxylic acid t-butyl ester
    • 174286-31-8
    • BOC-PIC(4)-OH
    • 1-t-butoxycarbonylisonipecotic acid
    • 1-t-butoxycarbonyl-iso-nipecotic acid
    • N-(t-Butoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(tert-butoxycarbonyl)piperidin-4-carboxylic acid
    • EN300-13798
    • 1,4-Piperidinedicarboxylic-4-14C acid, 1-(1,1-dimethylethyl) ester (9CI)
    • N-Boc piperidine-4-carboxylic acid
    • 1-(1,1-dimethyethoxycarbonyl)-4-piperidinecarboxylic acid
    • 1-(tert-Butoxycarbonyl)-piperidine4-carboxylic acid
    • N-tert-Butyloxycarbonylpiperidin-4-carboxylic acid
    • 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
    • 1-((TERT-BUTYL)OXYCARBONYL)PIPERIDINE-4-CARBOXYLIC ACID
    • 1-(t-butoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(tert-butoxy-carbonyl)piperidine-4-carboxylic acid
    • SMR000026550
    • 1-(tert-butoxy)carbonylpiperidine-4-carboxylic acid
    • 1-Boc-4-piperidinecarboxylic acid; 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid; BOC-Isonipecotic acid
    • STK894922
    • 1-Boc isonipecotic acid
    • AKOS000200169
    • 1-(((1,1-DIMETHYLETHYL)OXY)CARBONYL)-4-PIPERIDINECARBOXYLIC ACID
    • 1-(tert-butoxycarbonyl) piperidine-4-carboxylic acid
    • 1-(t-butoxycarbonyl)-piperidine-4-carboxylic acid
    • ALBB-014904
    • 174316-71-3
    • Maybridge1_004399
    • PD163260
    • 1-(tertbutoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(tert-Butoxycarbonyl)-piperidine-4-carboxylic acid
    • piperidine-4-carboxylic acid, n-boc protected
    • Z94599681
    • N-t-Butoxycarbonyl-piperidine-4-carboxylic acid
    • 1-tert.Butyloxycarbonylpiperidine-4-carboxylic acid
    • 1-tert-butoxy carbonyl piperidine-4-carboxylic acid
    • N-tert-butoxycarbonyl isonipecotic acid
    • N-tertbutoxycarbonyl-4-piperidine carboxylic acid
    • 1 -tert-Butoxycarbonyl-piperidine4-carboxylic acid
    • Boc-Inp-OH, >=99.0% (HPLC)
    • piperidine- 1,4-dicarboxylic acid mono-tert-butyl ester
    • piperidine-1,4-dicarboxylic acid 1 -tert-butyl ester
    • F2158-1181
    • BP-11615
    • Oprea1_355601
    • 1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
    • N-tert-butyloxycarbonylpiperidine-4-carboxylic acid
    • N-tert-butoxycarbonyl-4-piperidyl-carboxylic acid
    • 1-(1,1-dimethylethoxycarbonyl)-4-piperidinecarboxylic acid
    • N-t-butyloxycarbonylpiperidine-4-carboxylic acid
    • MLS000092026
    • BBL001410
    • 1-(tertbutoxycarbonyl)-piperidine-4-carboxylic acid
    • 1-(tert.butyloxycarbonyl)-piperidine-4-carboxylic acid
    • DB-001452
    • HMS553P23
    • 1-(tert-butoxycarbonyl)4-piperidinecarboxylic acid
    • 1-tert-butyloxycarbonylpiperidine-4-carboxylic acid
    • A811632
    • piperidine-1,4-dicarboxylic acid 1-tert butyl ester
    • 1-(1,1-dimethlethoxycarbonyl)-4-piperidinecarboxylic acid
    • 1-(TERT-BUTOXYCARBONYL)PIPERIDINE-4-CARBOXYLID ACID
    • NSC-693924
    • AB02932
    • HY-40013
    • n-tert-butoxycarbonyl-4-piperidine carboxylic acid
    • NSC693924
    • n-(tert-butoxycarbonyl)-isonipecotic acid
    • BCP27154
    • AC-1689
    • 1-t-butyloxycarbonylpiperidine-4-carboxylic acid
    • SCHEMBL43357
    • N-Boc isonipecotic acid
    • 1-t-Butoxycarbonylpiperidine-4-carboxylic Acid
    • CCG-238482
    • CS-B0844
    • N-t-butoxycarbonyl isonipecotic acid
    • SY002328
    • AS-5311
    • 1-t-butoxycarbonyl-4-carboxypiperidine
    • 1-BOC-piperidine4-carboxylic acid
    • 1-N-tert-BUTOXYCARBONYLISONIPECOTIC ACID
    • N-Boc-pperdne-4-carboxylc acd
    • DTXSID70233343
    • N-tert- butoxycarbonylisonipecotic acid
    • ChemDiv2_002867
    • N-tert-butoxycarbonylisonipecotic acid
    • B3241
    • DB-005600
    • 1-tert-butoxycarbonyl isonipecotic acid
    • MFCD00076999
    • Q-102991
    • 84358-13-4
    • 1-tert-Butoxycarbonyl-piperidine-4-carboxylic acid
    • 1-(tert-Butoxycarbonyl)-4-piperidine carboxylic acid
    • 1-tert.-butyloxycarbonyl-piperidine-4-carboxylic acid
    • UNII-AAZ2CAT47B
    • 1-tert-Butoxycarbonyl-4-carboxypiperidine
    • N-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
    • N-t-Butoxycarbonyl-4-carboxy-piperidine
    • AAZ2CAT47B
    • 1-t-butyloxycarbonyl-4-carboxypiperidine
    • HMS2312G23
    • NCI60_033613
    • Piperidine-1,4-dicarboxylicacidmono-tert-butylester
    • J-523519
    • Piperidine-1,4-dicarboxylic acid mono-t-butyl ester
    • 4-carboxy-piperidine-1-carboxylic acid-t-butyl ester
    • CHEMBL1730672
    • HMS1377C07
    • 1-{[(1,1-dimethylethyl)oxy]carbonyl}-4-piperidinecarboxylic acid
    • 1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-4-piperidinecarboxylic aci d
    • 1-(1,1-Dimethylethyloxycarbonyl)-4-piperidine carboxylic acid
    • MDL: MFCD00076999
    • Inchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
    • Chiave InChI: JWOHBPPVVDQMKB-UHFFFAOYSA-N
    • Sorrisi: O=C(N1CCC(C(O)=O)CC1)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 229.13100
  • Massa monoisotopica: 229.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 274
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 66.8
  • Carica superficiale: 0
  • XLogP3: 1.1
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.164
  • Punto di fusione: 151.0 to 155.0 deg-C
  • Punto di ebollizione: 353.2℃ at 760 mmHg
  • Punto di infiammabilità: 167.4℃
  • Coefficiente di ripartizione dell'acqua: Insoluble in water.
  • PSA: 66.84000
  • LogP: 1.65600
  • Solubilità: Non determinato

Boc-Inp-OH Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305
    P351
    P338,P302
    P352,P321,P405,P501A
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: R36/37/38
  • Istruzioni di sicurezza: S26-S37/39
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Condizioni di conservazione:Store at room temperature
  • Classe di pericolo:IRRITANT

Boc-Inp-OH Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Boc-Inp-OH Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L17527-1g
1-Boc-isonipecotic acid, 98+%
84358-13-4 98+%
1g
¥957.00 2022-07-14
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L17527-5g
1-Boc-isonipecotic acid, 98+%
84358-13-4 98+%
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¥3705.00 2022-07-14
Enamine
EN300-33779-10.0g
1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
84358-13-4 95%
10.0g
$32.0 2023-02-14
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3241-1G
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid
84358-13-4 >96.0%(GC)(T)
1g
¥85.00 2023-06-14
ChemScence
CS-B0844-100g
1-Boc-piperidine-4-carboxylic acid
84358-13-4 ≥98.0%
100g
$45.0 2021-09-02
Enamine
EN300-33779-25.0g
1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
84358-13-4 95%
25.0g
$38.0 2023-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044589-1kg
Boc-Inp-OH
84358-13-4 98%
1kg
¥973.00 2024-07-28
MedChemExpress
HY-40013-25g
Boc-Inp-OH
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¥100 2024-04-15
TRC
B656728-25g
N-Boc-Isonipecotic Acid
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$ 75.00 2022-06-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002328-1000g
1-Boc-Piperidine-4-carboxylic Acid
84358-13-4 ≥98%
1000g
¥749.00 2024-07-09

Boc-Inp-OH Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  rt; 1 h, 80 °C
1.2 Reagents: Methylamine ,  Ammonia Solvents: Water ;  30 min, rt
1.3 Solvents: Water ;  pH 7.5, rt
Riferimento
Reagent-Based Scaffold Diversity for DNA-Encoded Library Design: Solid Phase Synthesis of DNA-Tagged sp3-Rich Heterocycles by SnAP Chemistry
Skopic, Mateja Klika; et al, Organic Letters, 2022, 24(6), 1383-1387

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: 1,2-Dichloroethane ,  Water ;  20 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Riferimento
Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light
Xiong, Wenzhang; et al, Organic Letters, 2023, 25(17), 2948-2952

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  25 h, 70 °C
Riferimento
An efficient and economical procedure for the attachment of Boc-protected amino acids to chloromethyl resin
Han, Xiang; et al, Youji Huaxue, 2007, 27(4), 536-540

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium bromide ,  Selectfluor Solvents: Acetonitrile ,  Water ;  4 h, rt
Riferimento
Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor
Joshi, Harshit; et al, Journal of Organic Chemistry, 2023, 88(15), 11240-11252

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ;  3 h, reflux
Riferimento
Design and synthesis of tri-ring P3 benzamide-containing aminonitriles as potent, selective, orally effective inhibitors of cathepsin K
Palmer, James T.; et al, Journal of Medicinal Chemistry, 2005, 48(24), 7520-7534

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  4 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication
Sindac, Janice A.; et al, Journal of Medicinal Chemistry, 2013, 56(22), 9222-9241

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium bromide ,  Selectfluor Solvents: Acetonitrile ,  Water ;  20 h, rt
Riferimento
Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor
Joshi, Harshit; et al, Journal of Organic Chemistry, 2023, 88(15), 11240-11252

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Riferimento
Intermolecular cyclotrimerization of haloketoalkynes and internal alkynes: facile access to arenes and phthalides
Silvestri, A. P.; et al, Chemical Communications (Cambridge, 2020, 56(87), 13417-13420

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Solvents: Water ;  acidified, rt
Riferimento
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium bromide ,  Water ,  Selectfluor Solvents: Acetonitrile ;  rt
Riferimento
Oxidation of alcohols and oxidative cyclization of diols using NaBr and selectfluor
Joshi, Harshit; et al, ChemRxiv, 2023, 1, 1-42

Synthetic Routes 11

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; 6 - 7 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
Synthesis of 3-(3-piperidyl)isoquinoline and 3-(4-piperidyl)isoquinoline
Kovalskiy, D. A.; et al, Chemistry of Heterocyclic Compounds (New York, 2009, 45(8), 957-964

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
1.3 Reagents: Trimethylamine Solvents: 1,4-Dioxane ,  Water ;  7 h, 25 °C
Riferimento
Targeting Serotonin 2A and Adrenergic α1 Receptors for Ocular Antihypertensive Agents: Discovery of 3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one Derivatives
Furlotti, Guido ; et al, ChemMedChem, 2018, 13(15), 1597-1607

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: Triethylamine
Riferimento
Esters of nipecotic and isonipecotic acids as potential anticonvulsants
Crider, A. Michael; et al, Journal of Pharmaceutical Sciences, 1982, 71(11), 1214-19

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetone ,  Water ;  12 h, rt
Riferimento
Highly water-soluble derivatives of the anesthetic agent propofol: in vitro and in vivo evaluation of cyclic amino acid esters
Altomare, Cosimo; et al, European Journal of Pharmaceutical Sciences, 2003, 20(1), 17-26

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Oxygen Solvents: Acetone ;  4 h, rt
Riferimento
Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids
Shi, Hongwei; et al, Green Chemistry, 2022, 24(15), 5835-5841

Synthetic Routes 16

Condizioni di reazione
Riferimento
Proline-Based Allosteric Inhibitors of Zika and Dengue Virus NS2B/NS3 Proteases
Millies, Benedikt ; et al, Journal of Medicinal Chemistry, 2019, 62(24), 11359-11382

Boc-Inp-OH Raw materials

Boc-Inp-OH Preparation Products

Boc-Inp-OH Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:84358-13-4)N-BOC-piperidine-4-carboxylic acid
sfd7513
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta